molecular formula C9H3N3O B15207341 Benzo[d]oxazole-2,4-dicarbonitrile

Benzo[d]oxazole-2,4-dicarbonitrile

Cat. No.: B15207341
M. Wt: 169.14 g/mol
InChI Key: RBYUTHVNRGCQAJ-UHFFFAOYSA-N
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Description

Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic aromatic organic compound characterized by a fused benzene and oxazole ring system with two cyano groups at the 2 and 4 positions

Synthetic Routes and Reaction Conditions:

  • From 2-Aminophenol: One common synthetic route involves the cyclization of 2-aminophenol with cyanogen bromide. The reaction typically requires a strong base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

  • From 2-Hydroxybenzonitrile: Another method involves the cyclization of 2-hydroxybenzonitrile with chloroform in the presence of a base like sodium hydroxide. This reaction is usually performed under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano or oxazole positions, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typical methods for reducing cyano groups.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxo Derivatives: Oxidation can yield benzo[d]oxazole-2,4-dione.

  • Diamines: Reduction of both cyano groups can produce 2,4-diaminobenzo[d]oxazole.

  • Substituted Derivatives: Various substituted benzo[d]oxazoles can be synthesized depending on the nucleophile used.

Scientific Research Applications

Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, with two cyano groups at the 2 and 4 positions on the oxazole ring. It belongs to the benzoxazole class, known for its diverse chemical and biological properties. The cyano groups enhance the compound's reactivity, making it useful in medicinal chemistry and organic synthesis. The molecular structure gives it unique electronic properties, making it suitable for drug discovery and material science applications.

Scientific Research Applications

This compound has applications across various fields.

Medicinal Chemistry:

  • Anti-inflammatory Properties this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme that participates in inflammatory processes. By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are critical in pain signaling and inflammation.
  • Antimicrobial Properties It also possesses antimicrobial properties through the inhibition of enzymes involved in microbial metabolism.
  • Pharmacokinetics In silico studies suggest that this compound has favorable pharmacokinetic properties, including good gastrointestinal absorption and low blood-brain barrier permeability, suggesting potential oral bioavailability.
  • Cancer Therapy Studies on the interactions of this compound with biological targets indicate its potential to modulate biochemical pathways. Its interaction with COX-2 can inhibit inflammatory responses and influence cell signaling pathways related to apoptosis and cell proliferation. This suggests a role in cancer therapy by targeting tumor growth signaling cascades. In one study, a related compound, benzo[d]oxazole B3, was found to be a dual inhibitor targeting PD-1/PD-L1 and VISTA, with high PD-1/PD-L1 inhibitory activity and VISTA binding affinity. It was shown to rescue the immunosuppression of T-cells mediated by PD-L1 and VISTA and effectively activate antitumor immunity, suggesting a novel therapeutic strategy to overcome the limitations of current anti-PD-1/PD-L1 therapy .

Material Science:

  • The molecular structure of this compound contributes to unique electronic properties, making it suitable for applications in material science.

Other potential applications

  • This compound can undergo several chemical transformations, making it a valuable intermediate in organic synthesis.
  • It shares structural similarities with other compounds within the benzoxazole family.
Compound NameStructure CharacteristicsUnique Features
Benzo[d]oxazole-2-carbonitrileSingle cyano group at position 2Less reactive than dicarbonitrile variant
Benzo[d]thiazole-2-carbonitrileContains a thiazole ring instead of oxazoleDifferent electronic properties
Benzimidazole derivativesFused benzene and imidazole ringsPotentially different biological activities
2-AminobenzothiazoleContains an amino group at position 2Enhanced solubility and bioactivity

Mechanism of Action

Benzo[d]oxazole-2,4-dicarbonitrile is structurally similar to other benzoxazole derivatives, such as benzoxazole, benzothiazole, and indazole. its unique feature is the presence of two cyano groups, which can significantly alter its chemical reactivity and biological activity. These differences make it a valuable compound for specific applications where other benzoxazole derivatives may not be as effective.

Comparison with Similar Compounds

  • Benzoxazole

  • Benzothiazole

  • Indazole

  • 2-Aminobenzoxazole

  • 2-Hydroxybenzoxazole

Properties

Molecular Formula

C9H3N3O

Molecular Weight

169.14 g/mol

IUPAC Name

1,3-benzoxazole-2,4-dicarbonitrile

InChI

InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H

InChI Key

RBYUTHVNRGCQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C#N)C#N

Origin of Product

United States

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